molecular formula C17H24N2O6 B6461211 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid CAS No. 2548992-71-6

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid

Cat. No. B6461211
CAS RN: 2548992-71-6
M. Wt: 352.4 g/mol
InChI Key: GLFQFHJOUBAOHB-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using in silico docking and molecular dynamics simulations . These studies can help identify promising lead compounds .


Chemical Reactions Analysis

Catalytic protodeboronation of alkyl boronic esters has been reported, which is a valuable transformation .

Mechanism of Action

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acidamide oxalic acid works by inhibiting the activity of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. It also binds to the active site of cytochrome P450, preventing the binding of substrates and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acidamide oxalic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit monoamine oxidase, cytochrome P450, and acetylcholinesterase. It has also been shown to inhibit the activity of several other enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acidamide oxalic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. It also has a low toxicity, making it safe to handle in the laboratory. However, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acidamide oxalic acid. It could be used to study the effects of pesticides on the environment, to study the molecular mechanisms of cancer, and to study the effects of drugs on the body. It could also be used as a tool for drug development, as an inhibitor of enzymes involved in drug metabolism, and as a reagent in organic synthesis. In addition, it could be used to study the effects of other compounds on the body, such as vitamins, minerals, and other nutrients. Finally, it could be used to develop new drugs and treatments for various diseases.

Synthesis Methods

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acidamide oxalic acid is synthesized by reacting anhydrous oxalic acid with an amine, such as 2-amino-3-methoxy-piperidine, in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C. The yield of the product is typically around 80%.

Scientific Research Applications

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acidamide oxalic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as monoamine oxidase, cytochrome P450, and acetylcholinesterase. It has also been used as a reagent in organic synthesis and as a tool for studying the effects of drugs on the body. In addition, it has been used to study the effects of pesticides on the environment and to study the molecular mechanisms of cancer.

properties

IUPAC Name

2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-19-12-13-7-9-17(10-8-13)11-15(18)16-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,13H,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFQFHJOUBAOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC(=O)NC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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